L-Arabinaric acid dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arabinaric acid dipotassium salt is a compound with the molecular formula C5H6K2O7 and a molecular weight of 256.29 g/mol. It is a salt derived from L-Arabinaric acid, which is a dicarboxylic aldaric acid. This compound is significant in various scientific research fields, particularly in studying drug-resistant microbial invasions and the proliferation of malignant cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Arabinaric acid dipotassium salt can be synthesized by the oxidation of L-Arabinose using warm nitric acid (HNO3) to form L-Arabinaric acid. The resulting L-Arabinaric acid is then reacted with potassium hydroxide (KOH) to form the dipotassium salt .
Industrial Production Methods
The industrial production of this compound involves large-scale oxidation of L-Arabinose followed by neutralization with potassium hydroxide. The reaction mixture is then purified through crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arabinaric acid dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced to form L-Arabinose.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) is commonly used for oxidation.
Reduction: Sodium borohydride (NaBH4) is used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized derivatives of L-Arabinaric acid.
Reduction: L-Arabinose.
Substitution: Halogenated derivatives of L-Arabinaric acid.
Wissenschaftliche Forschungsanwendungen
L-Arabinaric acid dipotassium salt has several scientific research applications:
Chemistry: Used in the synthesis of polyhydroxypolyamides and other stereoisomeric pentaric acids.
Biology: Studied for its role in drug-resistant microbial invasions.
Medicine: Investigated for its potential in treating malignant cell proliferation.
Industry: Utilized in the removal of heavy metals from aqueous solutions through the formation of coordination polymers.
Wirkmechanismus
The mechanism of action of L-Arabinaric acid dipotassium salt involves its ability to chelate metal ions. The compound forms coordination complexes with metal ions, which can be used to remove heavy metals from solutions. This chelation process involves the binding of metal ions to the carboxyl and hydroxyl groups of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Arabinaric acid dipotassium salt: Similar in structure but differs in the stereochemistry of the molecule.
L-Lyxaric acid dipotassium salt: Another stereoisomer with different spatial arrangement of atoms.
Uniqueness
L-Arabinaric acid dipotassium salt is unique due to its specific stereochemistry, which affects its reactivity and interaction with other molecules. This uniqueness makes it particularly useful in specific scientific applications, such as the synthesis of stereoisomeric compounds and the removal of heavy metals .
Eigenschaften
Molekularformel |
C5H6K2O7 |
---|---|
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
dipotassium;2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2K/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
WNTXLGRNHLBLIA-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.